

Comparative Toxicity Analysis of 1-Piperidinocyclohexanecarbonitrile (PCC) and Its Analogs

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Compound of Interest	
Compound Name:	1-Piperidinocyclohexanecarbonitrile
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A comprehensive guide for researchers and drug development professionals on the relative toxicity of **1-piperidinocyclohexanecarbonitrile** (PCC) and its key structural analogs. This document provides a summary of available quantitative toxicity data, detailed experimental methodologies for toxicological assessment, and visual representations of the primary toxicity pathway and experimental workflows.

Introduction

1-Piperidinocyclohexanecarbonitrile (PCC) is a crucial precursor in the synthesis of phencyclidine (PCP) and its analogs. The presence of PCC and its related compounds as contaminants in illicitly produced PCP has raised significant toxicological concerns. Emerging research indicates that these carbonitrile precursors may possess greater toxicity than the parent arylcyclohexylamine compounds, posing a heightened risk to individuals exposed to them. This guide offers a comparative analysis of the acute toxicity of PCC and its prominent analogs, 1-pyrrolidinocyclohexanecarbonitrile and 1-morpholinocyclohexanecarbonitrile, to aid researchers in understanding their relative toxic potential.

Quantitative Toxicity Data

The acute toxicity of PCC and its analogs has been evaluated in animal models, with the median lethal dose (LD50) serving as a key metric for comparison. The following table

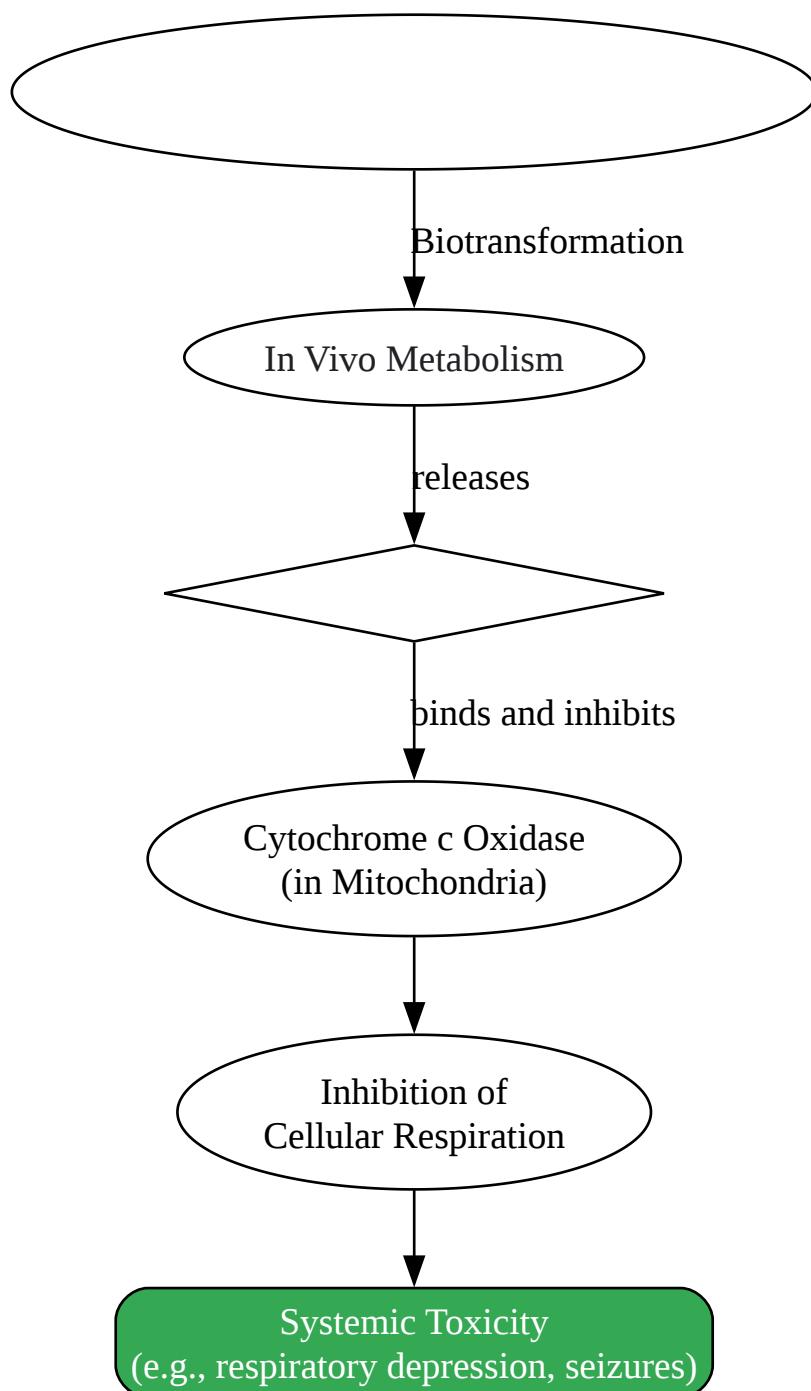
summarizes the available LD50 data for these compounds following intraperitoneal administration in male Swiss Webster mice.

Compound	Chemical Structure	LD50 (mg/kg, i.p. in mice)	Reference
Phencyclidine (PCP)	1-(1-phenylcyclohexyl)pipe ridine	79.0	[1]
1-Piperidinocyclohexane carbonitrile (PCC)	1-(1-cyanocyclohexyl)piper idine	29.0	[1]
1-Pyrrolidinocyclohexan ecarbonitrile	1-(1-cyanocyclohexyl)pyrro lidine	36.5	[1]
1-Morpholinocyclohexan ecarbonitrile	1-(1-cyanocyclohexyl)morp holine	39.0	[1]

The data clearly indicates that the carbonitrile precursors (PCC and its analogs) exhibit significantly higher acute toxicity (lower LD50 values) than the parent compound, phencyclidine.

Mechanism of Toxicity

The primary mechanism underlying the acute toxicity of **1-piperidinocyclohexanecarbonitrile** is believed to be the *in vivo* metabolic release of cyanide. This highly toxic anion is a potent inhibitor of cellular respiration, leading to rapid systemic effects.



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General workflow for LD50 determination.

Structure-Activity Relationship

The available data suggests a preliminary structure-activity relationship regarding the acute toxicity of these compounds. The presence of the nitrile group in PCC and its analogs appears

to be a key determinant of their increased toxicity compared to PCP. The nature of the heterocyclic amine (piperidine, pyrrolidine, or morpholine) also modulates the toxicity, with the piperidine analog (PCC) being the most toxic among the tested precursors. This suggests that the stability of the molecule and the ease of cyanide release *in vivo* may be influenced by the structure of the amine ring.

Conclusion

1-Piperidinocyclohexanecarbonitrile and its pyrrolidino- and morpholino- analogs demonstrate significantly higher acute toxicity than phencyclidine in mice, likely due to the metabolic release of cyanide. This comparative guide highlights the importance of considering the toxic potential of synthetic precursors and contaminants in the overall risk assessment of arylcyclohexylamine compounds. Further research is warranted to elucidate the precise metabolic pathways of PCC analogs and to investigate other potential mechanisms of toxicity beyond cyanide release. The provided experimental framework can serve as a basis for future toxicological evaluations of this class of compounds.

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References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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